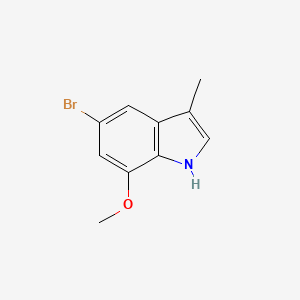
5-Bromo-7-methoxy-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methoxy-3-methyl-1H-indole, also known as BMMI, is a heterocyclic compound belonging to the indole family. It is a colorless, crystalline solid with a melting point of 170-173°C and a molecular formula of C10H9BrN2O. BMMI is of interest to scientists as it has a wide range of applications in the fields of biochemistry, pharmacology, and organic synthesis.
Applications De Recherche Scientifique
5-Bromo-7-methoxy-3-methyl-1H-indole has been studied extensively in the fields of biochemistry and pharmacology. It has been used as a tool in the synthesis of biologically active compounds, as well as for the study of enzyme inhibition and drug metabolism. This compound has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the human body. This compound has also been used in the synthesis of new drugs and in the development of new drug delivery systems.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methoxy-3-methyl-1H-indole is not yet fully understood. However, it is believed that this compound binds to the active sites of enzymes, thus inhibiting their activity. This compound is also believed to interact with the cell membrane, which may lead to the inhibition of cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to interfere with the action of certain hormones. This compound has also been found to have anti-inflammatory and anti-oxidant properties, and to have the potential to reduce the risk of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Bromo-7-methoxy-3-methyl-1H-indole in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of experiments. This compound is also relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. It can be toxic in high concentrations and can cause skin irritation. Furthermore, it can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the study of 5-Bromo-7-methoxy-3-methyl-1H-indole. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the development of new drugs and drug delivery systems. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential uses in the medical field. Finally, further research into the synthesis of this compound could lead to improved methods for its production.
Méthodes De Synthèse
5-Bromo-7-methoxy-3-methyl-1H-indole can be synthesized through the reaction of 5-bromo-3-methylindole with 7-methoxy-3-methylindole in a two-step process. In the first step, the bromo-3-methylindole is reacted with sodium methoxide in methanol to form 5-bromo-7-methoxy-3-methylindole. In the second step, the 5-bromo-7-methoxy-3-methylindole is reacted with sodium borohydride in methanol to form the desired product, this compound.
Propriétés
IUPAC Name |
5-bromo-7-methoxy-3-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-12-10-8(6)3-7(11)4-9(10)13-2/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXKIRGPXBOVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

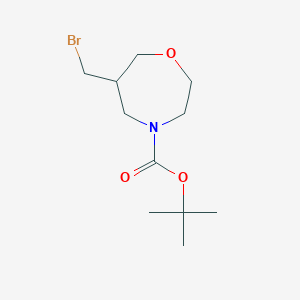
![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)
![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)
![6,8-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306130.png)
![5-Bromo-6-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306136.png)
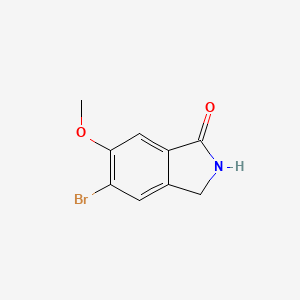
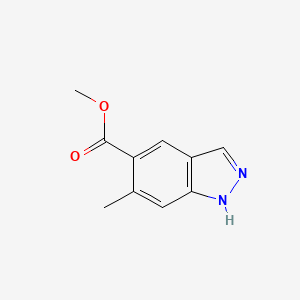
![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)
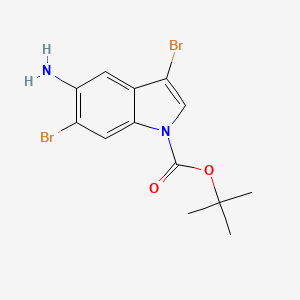


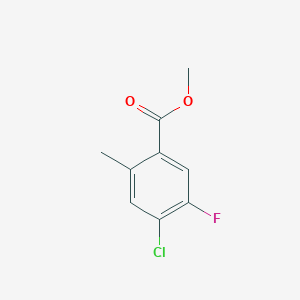

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)